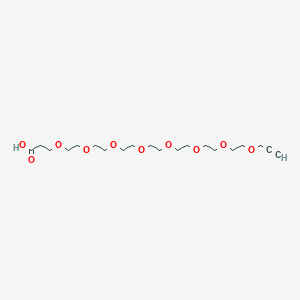

Propargyl-PEG8-acid

描述

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-19-30-17-15-28-13-11-26-9-7-24-5-3-20(21)22/h1H,3-19H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQUQXNQKWZDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG8-acid: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG8-acid is a highly versatile, heterobifunctional linker molecule that has emerged as a critical tool in modern drug development and bioconjugation. Its unique architecture, featuring a terminal alkyne group and a carboxylic acid, bridged by an eight-unit polyethylene glycol (PEG) chain, offers a powerful combination of reactivity, flexibility, and enhanced physicochemical properties. This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and the underlying principles of its utility in constructing complex biomolecules.

Core Applications and Chemical Reactivity

This compound's utility stems from its two distinct functional handles, allowing for sequential or orthogonal conjugation strategies.

-

Carboxylic Acid Moiety: The terminal carboxylic acid can be readily activated to form a stable amide bond with primary amine groups present on proteins, peptides, antibodies, or other amine-functionalized molecules. This reaction is typically facilitated by carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), or by using more advanced coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Propargyl Group (Terminal Alkyne): The alkyne functionality is primed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction forms a highly stable triazole linkage with an azide-modified molecule.[1] The bio-orthogonal nature of this reaction ensures high specificity and efficiency in complex biological environments.

The central PEG8 linker is not merely a spacer; it imparts crucial properties to the resulting conjugates. The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of hydrophobic molecules and reduces aggregation.[1][2] In the context of larger biomolecules like antibodies and proteins, PEGylation is a well-established strategy to improve pharmacokinetics and reduce immunogenicity.[]

Application in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4][5] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound is an ideal candidate for the linker component in PROTAC synthesis. Its length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[6]

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker in a PROTAC can significantly influence its degradation efficiency (DC50). The following table summarizes representative data from a study on BRD4-targeting PROTACs, illustrating the effect of varying PEG linker lengths on potency. While this study did not use an 8-unit PEG linker specifically, the data clearly demonstrates the principle of linker optimization.

| PROTAC Component | Linker (PEG units) | Target Protein | E3 Ligase Ligand | Cell Line | Degradation Potency (DC50) |

| BRD4 Degrader | 0 | BRD4 | CRBN | H661 | < 0.5 µM |

| BRD4 Degrader | 1-2 | BRD4 | CRBN | H661 | > 5 µM |

| BRD4 Degrader | 4-5 | BRD4 | CRBN | H661 | < 0.5 µM |

This table is a summary of findings presented in "Current strategies for the design of PROTAC linkers: a critical review" and is intended to be illustrative of the impact of PEG linker length.[7]

Experimental Workflow and Signaling Pathway

The synthesis of a PROTAC using this compound typically follows a two-step process, which is illustrated in the diagram below. First, the carboxylic acid of the linker is coupled to the amine-containing E3 ligase ligand. Subsequently, the alkyne group of the resulting intermediate is reacted with an azide-functionalized target protein ligand via CuAAC.

Once synthesized, the PROTAC mediates the degradation of the target protein through the ubiquitin-proteasome pathway.

Application in Antibody-Drug Conjugate (ADC) Synthesis

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[8] The linker in an ADC plays a pivotal role in the stability and efficacy of the conjugate. This compound can be employed as a component of the ADC linker, facilitating the attachment of the cytotoxic payload to the antibody.

Experimental Workflow

The synthesis of an ADC using this compound involves conjugating the linker and payload to the antibody, often through surface-exposed lysine or cysteine residues. A common strategy involves modifying the antibody to introduce an azide group, which can then be reacted with a payload that has been pre-functionalized with this compound.

Other Bioconjugation Applications

Beyond PROTACs and ADCs, the dual reactivity of this compound makes it a valuable tool for a wide range of bioconjugation applications, including:

-

Peptide and Protein Modification: The carboxylic acid can be used to label proteins and peptides at their N-terminus or on lysine side chains. The alkyne handle then allows for the subsequent attachment of reporter molecules, imaging agents, or other functional moieties.

-

Surface Modification of Nanoparticles: this compound can be used to functionalize the surface of nanoparticles.[9][10] The PEG linker provides a hydrophilic shell, improving the stability and biocompatibility of the nanoparticles in biological media, while the alkyne group is available for further conjugation.[11]

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimal conditions, including reagent concentrations, reaction times, and purification methods, should be determined empirically for each specific application.

Protocol 1: Amide Coupling to an Amine-Containing Molecule

-

Dissolution: Dissolve this compound (1 equivalent) and the amine-containing molecule (1-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

-

Activation: Add an activating agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution. Alternatively, for EDC/NHS chemistry, add EDC (1.5 equivalents) and NHS (1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

-

Quenching and Purification: Upon completion, quench the reaction if necessary (e.g., with a small amount of water for EDC/NHS). Purify the product using a suitable chromatographic method, such as reversed-phase HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation: Prepare stock solutions of the alkyne-functionalized molecule (from Protocol 1), the azide-containing molecule, copper(II) sulfate (CuSO4), and a reducing agent like sodium ascorbate. A copper ligand such as TBTA or THPTA can be included to stabilize the Cu(I) catalyst and improve reaction efficiency.

-

Reaction Setup: In a suitable buffer (e.g., phosphate buffer or Tris buffer, pH 7-8), combine the alkyne- and azide-containing molecules.

-

Catalyst Addition: Add the copper(II) sulfate and the ligand (if used), followed by the freshly prepared sodium ascorbate solution to initiate the reaction. Typical final concentrations are in the range of 1-10 mM for the reactants, 0.1-1 mM for CuSO4, and 1-5 mM for sodium ascorbate.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.

-

Purification: Purify the resulting triazole-linked conjugate using a method appropriate for the product's properties, such as size-exclusion chromatography, affinity chromatography, or reversed-phase HPLC.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, enables the streamlined synthesis of sophisticated molecular constructs like PROTACs and ADCs. The robust and orthogonal reactivity of its terminal groups allows for high-yield, specific conjugations, making it an invaluable asset in the development of next-generation therapeutics and advanced biomaterials.

References

- 1. This compound, 2055014-94-1 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]

- 10. nanoparticle surface modification: Topics by Science.gov [science.gov]

- 11. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG8-acid: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, Propargyl-PEG8-acid is a versatile heterobifunctional linker critical to the synthesis of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an in-depth overview of its molecular characteristics, and a detailed, generalized protocol for its application in bioconjugation, focusing on the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

Core Molecular Data

This compound is characterized by a terminal propargyl group and a terminal carboxylic acid, separated by an eight-unit polyethylene glycol (PEG) spacer. This structure imparts both reactivity and favorable physicochemical properties. The key quantitative data for this molecule are summarized below.

| Property | Value | Citations |

| Molecular Formula | C20H36O10 | [1][2][3][4][5][6] |

| Molecular Weight | 436.5 g/mol | [1][2][3] |

| Exact Mass | 436.2308 u | [1] |

| Elemental Analysis | C: 55.03%, H: 8.31%, O: 36.65% | [1] |

Application in Advanced Drug Conjugates

The bifunctional nature of this compound allows for a two-step conjugation process. The carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond. Subsequently, the terminal alkyne (propargyl group) can undergo a highly specific and efficient CuAAC reaction with an azide-modified molecule.[1][7] The PEG linker enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[8] The length of the PEG chain has been shown to be a critical parameter influencing the efficacy of the final PROTAC or ADC.[8][9][10]

Generalized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a bioconjugate using this compound. This process involves the initial activation of the carboxylic acid, amide bond formation with the first molecule (Molecule A), and subsequent click chemistry with a second, azide-modified molecule (Molecule B).

Detailed Experimental Protocols

The following sections provide a more detailed, generalized methodology for the key steps outlined in the workflow diagram. These protocols are intended as a starting point and may require optimization based on the specific properties of the molecules being conjugated.

Step 1: Amide Coupling

This step involves the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on the first molecule of interest (e.g., a protein ligand or an antibody).

-

Activation of Carboxylic Acid:

-

Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

-

Add a carbodiimide activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), in a slight molar excess.

-

Optionally, a stabilizing agent like N-hydroxysuccinimide (NHS) can be added to increase the efficiency of the reaction and form a more stable intermediate ester.

-

Allow the activation reaction to proceed at room temperature for a specified time, typically 15-60 minutes.

-

-

Amide Bond Formation:

-

Dissolve the amine-containing molecule in a compatible buffer or solvent.

-

Add the activated this compound solution to the amine-containing molecule.

-

The reaction is typically carried out at room temperature for several hours to overnight with gentle stirring.

-

The progress of the reaction can be monitored by analytical techniques such as LC-MS or HPLC.

-

-

Purification of the Intermediate:

-

Once the reaction is complete, the resulting Propargyl-PEG8-conjugate is purified to remove unreacted starting materials and byproducts.

-

Purification methods will vary depending on the properties of the conjugate but may include precipitation, dialysis, or chromatography (e.g., size-exclusion or reversed-phase HPLC).

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" step joins the alkyne-functionalized intermediate with an azide-functionalized molecule to form a stable triazole linkage.[11][12][13][14][15]

-

Preparation of Reagents:

-

Prepare stock solutions of the following:

-

The purified Propargyl-PEG8-conjugate in a suitable solvent (e.g., water, DMSO, or a mixture).

-

The azide-containing molecule in a compatible solvent.

-

A copper(II) sulfate (CuSO4) solution in water.

-

A fresh solution of a reducing agent, typically sodium ascorbate, in water.

-

A copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in a suitable solvent (DMSO or water, respectively).

-

-

-

Reaction Setup:

-

In a reaction vessel, combine the Propargyl-PEG8-conjugate and the azide-containing molecule.

-

Add the copper-stabilizing ligand to the mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Conditions:

-

The reaction is typically carried out at room temperature for 1 to 4 hours.[14]

-

The reaction should be protected from light, as light can degrade some of the reagents.

-

The progress of the reaction can be monitored by LC-MS or HPLC to confirm the formation of the desired product.

-

Step 3: Purification of the Final Conjugate

The final step is the purification of the desired bioconjugate to remove the copper catalyst, unreacted starting materials, and any side products.

-

Removal of Copper: The copper catalyst can be removed by chelation with agents like EDTA or by using specialized copper-scavenging resins.

-

Chromatographic Purification: The final conjugate is typically purified using chromatographic techniques. Size-exclusion chromatography (SEC) is often used to separate the larger conjugate from smaller unreacted molecules. Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed for high-resolution purification.

-

Characterization: The purity and identity of the final conjugate should be confirmed using analytical techniques such as LC-MS, SDS-PAGE (for protein conjugates), and UV-Vis spectroscopy.

References

- 1. medkoo.com [medkoo.com]

- 2. precisepeg.com [precisepeg.com]

- 3. This compound, 2055014-94-1 | BroadPharm [broadpharm.com]

- 4. watson-int.com [watson-int.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | C20H36O10 | CID 102514878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Essential Role of Linkers in PROTACs [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. bioclone.net [bioclone.net]

- 13. jenabioscience.com [jenabioscience.com]

- 14. glenresearch.com [glenresearch.com]

- 15. broadpharm.com [broadpharm.com]

synthesis of bifunctional PEG linkers

An In-depth Technical Guide to the Synthesis of Bifunctional PEG Linkers

Introduction

Bifunctional Polyethylene Glycol (PEG) linkers are essential tools in modern drug development, bioconjugation, and materials science. These specialized molecules consist of a central PEG chain of varying length with two distinct, reactive functional groups at either end.[1] This heterobifunctional nature allows for the precise and stable covalent linkage of two different molecules, such as a targeting antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC).[1][]

The PEG component itself imparts numerous advantages, including enhanced solubility and stability of conjugated molecules, reduced immunogenicity, and prolonged circulation half-life in vivo.[][4] By carefully selecting the terminal functional groups and the length of the PEG chain, researchers can fine-tune the pharmacokinetic properties and efficacy of therapeutic agents.[1][5] This guide provides a detailed overview of the core synthetic strategies, experimental protocols, and characterization techniques used to produce high-purity bifunctional PEG linkers for research and drug development applications.

Core Synthetic Strategies

The most common and versatile approach to synthesizing heterobifunctional PEG linkers is the sequential modification, or "desymmetrization," of a symmetrical PEG diol (HO-PEG-OH).[6][7] This strategy involves selectively modifying one hydroxyl group while leaving the other available for a different chemical transformation.

A key intermediate in many syntheses is mono-tosylated PEG (TsO-PEG-OH), which is then converted into a variety of other functional groups.[8][9] The tosyl group can be displaced by nucleophiles like sodium azide to introduce an azide group, or it can be converted to other functionalities.[8][9] The remaining hydroxyl group can then be activated or modified to introduce the second functional group.[6][7]

Another important strategy involves "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which offers high yields and specificity for linking molecules.[10][11] This has led to the development of many PEG linkers bearing azide and alkyne termini.[6][7]

Detailed Experimental Protocols

Precise and reproducible protocols are critical for the successful synthesis of high-purity linkers. Below are representative methodologies for two widely used classes of bifunctional PEG linkers.

Synthesis of Azide-PEG-NHS Ester

This linker is commonly used for bioconjugation, where the azide group can undergo click chemistry and the N-Hydroxysuccinimide (NHS) ester reacts with primary amines.[6][12] The synthesis starts from a symmetrical PEG diol.

Methodology:

-

Monotosylation of PEG-diol: Dissolve PEG-diol (1 equivalent) in a mixture of dichloromethane (DCM) and pyridine. Cool the solution to 0°C in an ice bath. Add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) dropwise. Stir the reaction at 0°C for 2 hours and then at room temperature for 16 hours. Wash the mixture with dilute HCl, followed by saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain TsO-PEG-OH.

-

Azidation: Dissolve the TsO-PEG-OH (1 equivalent) in dimethylformamide (DMF). Add sodium azide (NaN3) (5 equivalents) to the solution. Heat the mixture to 80-90°C and stir for 12-24 hours. After cooling to room temperature, dilute the mixture with water and extract with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield Azide-PEG-OH (N3-PEG-OH).[8]

-

Activation with NHS: Dissolve Azide-PEG-OH (1 equivalent) and N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) in anhydrous acetonitrile. Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents). Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS. Once complete, filter the reaction mixture to remove any precipitate. Concentrate the filtrate under vacuum. The crude product can be purified by silica gel chromatography to yield the final Azide-PEG-NHS ester.[6]

Synthesis of Maleimide-PEG-NHS Ester

This is a classic linker for conjugating amine-containing molecules to thiol-containing molecules (e.g., cysteine residues in proteins).[13][14]

Methodology:

-

Synthesis of Amine-PEG-OH: This intermediate can be prepared from Azide-PEG-OH (synthesized as described above). Dissolve Azide-PEG-OH (1 equivalent) in methanol or THF. Add a reducing agent such as triphenylphosphine (PPh3) followed by water (Staudinger reaction), or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere. Stir until the azide is fully reduced to an amine, as confirmed by TLC or NMR. Purify to obtain Amine-PEG-OH.[8]

-

Maleimide Functionalization: Dissolve Amine-PEG-OH (1 equivalent) and maleic anhydride (1.2 equivalents) in a suitable solvent like DMF or chloroform. Stir at room temperature for 2-4 hours to form the maleamic acid intermediate. Add acetic anhydride and a catalyst like sodium acetate, and heat the mixture to 50-60°C for 2-4 hours to effect cyclization to the maleimide ring. After cooling, the product, Maleimide-PEG-OH, is typically purified by chromatography.

-

Activation with NHS: The terminal hydroxyl group of Maleimide-PEG-OH is activated using the same procedure as for Azide-PEG-OH. Dissolve Maleimide-PEG-OH (1 equivalent) and DSC (1.5 equivalents) in anhydrous acetonitrile with TEA or DIPEA (2 equivalents). Stir for 4-6 hours at room temperature. The final Maleimide-PEG-NHS ester is purified by silica gel chromatography.[15][16]

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall yield and purity of the final linker. The following tables summarize typical quantitative data for the synthesis of heterobifunctional PEGs.

Table 1: Yields for Key Synthetic Transformations

| Transformation Step | Starting Material | Reagents | Product | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Monotosylation | HO-PEG-OH | TsCl, Pyridine | TsO-PEG-OH | ~95% | [8] |

| Azidation | TsO-PEG-OH | NaN3 | N3-PEG-OH | >95% | [8][9] |

| Staudinger Reduction | N3-PEG-OH | PPh3, H2O | NH2-PEG-OH | ~95% | [8] |

| NHS Ester Formation | R-PEG-OH | DSC, DIPEA | R-PEG-NHS | >95% | [6] |

| Mesylation | R-PEG-OH | MsCl, TEA | R-PEG-OMs | >95% | [6][7] |

| Iodination | R-PEG-OMs | NaI | R-PEG-I | Quantitative |[6] |

Table 2: Typical Reaction Conditions

| Reaction | Solvent | Temperature (°C) | Time (hours) | Key Considerations |

|---|---|---|---|---|

| Tosylation | DCM / Pyridine | 0 to RT | 18 | Moisture sensitive |

| Azidation | DMF | 80 - 90 | 12 - 24 | Anhydrous conditions |

| NHS Activation | Acetonitrile / DCM | Room Temp | 4 - 6 | Inert atmosphere, moisture sensitive |

| Maleimide Cyclization | DMF / Acetic Anhydride | 50 - 60 | 2 - 4 | Requires dehydration step |

| Click Reaction (CuAAC) | H2O / tBuOH | Room Temp | 1 - 12 | Requires Cu(I) catalyst |

Purification and Characterization

Rigorous purification and characterization are mandatory to ensure the quality and reactivity of the synthesized linkers.

Purification Techniques

-

Silica Gel Chromatography: The primary method for purifying intermediates and final products, separating compounds based on polarity.

-

Size Exclusion Chromatography (SEC): Effective for removing small molecule reagents and byproducts from the larger PEG linker.[][18] It is also used to separate PEGylated proteins from unreacted components.[]

-

Ion Exchange Chromatography (IEX): Useful for purifying PEG derivatives that carry a charge, separating them based on their net charge at a specific pH.[]

-

Precipitation/Crystallization: In some cases, products can be purified by precipitation in a non-solvent (e.g., diethyl ether) or by forming complexes with salts like MgCl2 to induce solidification.[8][19]

-

Dialysis/Ultrafiltration: Commonly used after a bioconjugation reaction to remove excess, unreacted PEG linker from the much larger biomolecule conjugate.[][20]

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the PEG linker. The integration of characteristic peaks is used to verify the successful installation of terminal functional groups and to determine the degree of functionalization.[6][21][22][23]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to confirm the molecular weight of the PEG linker. This helps verify that the correct number of PEG units is present and that the desired functional groups have been added.[24][25][26][27]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups by their characteristic vibrational frequencies (e.g., the strong azide stretch at ~2100 cm⁻¹).[28]

Application Workflow: Antibody-Drug Conjugates (ADCs)

Bifunctional PEG linkers are a cornerstone of modern ADC design.[][29] They connect a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells. The linker's properties are critical for the ADC's stability in circulation and the efficient release of the drug inside the target cell.[29]

References

- 1. purepeg.com [purepeg.com]

- 4. purepeg.com [purepeg.com]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [infoscience.epfl.ch]

- 10. interchim.fr [interchim.fr]

- 11. Click Chemistry [organic-chemistry.org]

- 12. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. Separation of polyethylene glycols and their amino-substituted derivatives by high-performance gel filtration chromatography at low ionic strength with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. enovatia.com [enovatia.com]

- 26. ingenieria-analitica.com [ingenieria-analitica.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to PROTAC Linkers for Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The PROTAC molecule acts as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[2][] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[][4]

While the two ligands determine the specificity of the PROTAC for the POI and the E3 ligase, the linker is far from a passive spacer. It plays a crucial role in dictating the overall efficacy, selectivity, and physicochemical properties of the PROTAC. The linker's length, composition, rigidity, and attachment points all significantly influence the formation and stability of the ternary complex, as well as the PROTAC's solubility, cell permeability, and metabolic stability. Therefore, the rational design and optimization of the linker are critical steps in the development of effective PROTAC-based therapeutics.

Types of PROTAC Linkers

PROTAC linkers can be broadly categorized into flexible and rigid types, with further classifications based on their chemical composition.

Flexible Linkers

Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and the conformational freedom they provide for the formation of a productive ternary complex.

-

Alkyl Chains: These are the simplest form of linkers, consisting of saturated hydrocarbon chains of varying lengths.[5] They offer a high degree of flexibility, allowing the two ligands to orient themselves optimally for ternary complex formation.[5]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene glycol units and are widely used to improve the solubility and reduce the non-specific binding of PROTACs.[5] The hydrophilic nature of PEG linkers can enhance the overall pharmacokinetic properties of the molecule.[5]

Rigid Linkers

Rigid linkers are increasingly being explored to improve the stability of the ternary complex and to enhance selectivity. By restricting the conformational flexibility of the PROTAC, rigid linkers can pre-organize the molecule into a bioactive conformation.

-

Alkynes and Triazoles: These functional groups introduce rigidity into the linker structure. Triazoles, often formed via "click chemistry," provide a stable and metabolically robust linkage.[][5]

-

Cyclic Moieties: Incorporating cyclic structures such as piperazine, piperidine, or phenyl rings into the linker can enhance rigidity and improve metabolic stability.[5]

Clickable Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the rapid synthesis and optimization of PROTAC libraries.[2][] This approach allows for the efficient connection of a warhead functionalized with an alkyne to an E3 ligase ligand bearing an azide, or vice versa, to generate a diverse range of PROTACs with varying linker lengths and compositions.[2][]

Impact of Linker Properties on PROTAC Performance

The properties of the linker have a profound impact on the biological activity and drug-like properties of a PROTAC.

Linker Length

The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination.[6]

Linker Composition and Physicochemical Properties

The chemical composition of the linker influences key physicochemical properties of the PROTAC, such as solubility, permeability, and metabolic stability.

-

Solubility: The incorporation of polar functional groups, such as those found in PEG linkers, can improve the aqueous solubility of PROTACs, which is often a challenge due to their high molecular weight.[5]

-

Permeability: The linker can impact a PROTAC's ability to cross cell membranes. While hydrophilic linkers can improve solubility, they may decrease passive permeability. A balance between hydrophilicity and lipophilicity is often required.[7]

-

Metabolic Stability: The linker can be susceptible to metabolic degradation. The introduction of more rigid or sterically hindered moieties can improve the metabolic stability of the PROTAC.[7]

Quantitative Data on PROTAC Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of linker properties on PROTAC performance.

| PROTAC | Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | BRD4 | VHL | PEG/Alkyl | 14 | 25 | >95 | [2] |

| ARV-825 | BRD4 | CRBN | PEG/Alkyl | 13 | <1 | >95 | [2] |

| HDAC PROTAC 22 | HDAC3 | VHL | Not Specified | Not Specified | 440 | 77 | [8] |

| ER PROTAC 13 | ERα | pVHL | PEG | 16 | ~10 | >90 | [9] |

Table 1: Impact of Linker Length on Degradation Efficiency. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation achieved.

| PROTAC | Linker Type | cLogP | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Reference |

| VHL PROTAC 1 | Alkyl | 7.6 | < 1 | 0.2 | [10] |

| VHL PROTAC 9 | PEG-like | 3.5 | 150 | < 0.1 | [10] |

| OMZ1 | Ester-linked | Not Specified | Not Specified | 10-fold increase vs. MZ1 | [11] |

| OARV-771 | Ester-linked | Not Specified | Not Specified | 1.5-fold increase vs. ARV-771 | [11] |

Table 2: Impact of Linker Composition on Physicochemical Properties. cLogP is a measure of lipophilicity. PAMPA (Parallel Artificial Membrane Permeability Assay) is a measure of passive permeability.

Experimental Protocols

The development and characterization of PROTACs involve a range of biophysical and cell-based assays.

Ternary Complex Formation Assays

1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding between molecules in real-time.[12][13]

-

Objective: To determine the binding affinities (KD) of the PROTAC to the POI and the E3 ligase individually (binary interactions) and the affinity of the ternary complex formation.

-

Principle: One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip. The PROTAC, either alone or in the presence of the POI, is flowed over the chip. The change in the refractive index at the sensor surface, which is proportional to the mass bound, is measured.[12]

-

Protocol Outline:

-

Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto an appropriate SPR sensor chip (e.g., NTA chip for His-tagged proteins).[14]

-

Prepare a series of dilutions of the PROTAC in running buffer.

-

To measure binary affinity, inject the PROTAC dilutions over the immobilized E3 ligase and measure the binding response.

-

To measure ternary complex formation, prepare a series of dilutions of the PROTAC in running buffer containing a constant, saturating concentration of the purified POI.

-

Inject the PROTAC/POI solutions over the immobilized E3 ligase and measure the binding response.

-

Regenerate the sensor surface between injections according to the manufacturer's instructions.

-

Fit the resulting sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the KD of the ternary complex formation.[12]

-

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.[15][16]

-

Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes of the binary and ternary complex formations.

-

Principle: A solution of one molecule (the "ligand," e.g., the PROTAC) is titrated into a solution of the other molecule (the "macromolecule," e.g., the E3 ligase) in a sample cell. The heat released or absorbed upon binding is measured.[17]

-

Protocol Outline:

-

Prepare solutions of the purified proteins (POI and E3 ligase) and the PROTAC in the same, well-matched buffer to minimize heats of dilution.[18] Degas all solutions.

-

For binary interaction, place the E3 ligase solution in the sample cell and the PROTAC solution in the syringe.

-

Perform a series of small, sequential injections of the PROTAC into the E3 ligase solution.

-

Measure the heat change after each injection.

-

For ternary complex formation, place the E3 ligase solution containing a saturating concentration of the POI in the sample cell and the PROTAC solution in the syringe.

-

Perform the titration as described above.

-

Integrate the heat-flow peaks and plot the heat change per mole of injectant against the molar ratio of the reactants.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters.[18]

-

3. Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner.[19][20]

-

Objective: To determine the binding affinities of the PROTAC to the POI and E3 ligase.

-

Principle: A small, fluorescently labeled molecule (e.g., a fluorescently tagged ligand for the E3 ligase) will tumble rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein, its tumbling rate slows down, leading to an increase in fluorescence polarization. A PROTAC can compete with the fluorescent ligand, causing a decrease in polarization.[20]

-

Protocol Outline:

-

Prepare a solution of the purified E3 ligase and a fluorescently labeled probe that binds to it.

-

Prepare a serial dilution of the PROTAC.

-

In a microplate, mix the E3 ligase, the fluorescent probe, and the PROTAC dilutions.

-

Incubate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

Plot the change in fluorescence polarization as a function of the PROTAC concentration and fit the data to determine the IC50, which can be converted to a binding affinity (Ki).

-

Protein Degradation Assays

1. Western Blotting

Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.[21]

-

Objective: To measure the reduction in the level of the POI in cells treated with a PROTAC.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the POI. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.[21]

-

Protocol Outline:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours).

-

Lyse the cells and determine the total protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the POI.

-

Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye.

-

Detect the signal using a chemiluminescent substrate or fluorescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative amount of POI remaining.

-

Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 and Dmax.[22]

-

2. HiBiT Assay

The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in live cells.[23][24][25]

-

Objective: To measure the kinetics and extent of PROTAC-induced degradation of a target protein in real-time.

-

Principle: The POI is endogenously tagged with a small 11-amino acid peptide (HiBiT) using CRISPR/Cas9 gene editing. The HiBiT peptide has a high affinity for a larger, complementary polypeptide (LgBiT). When LgBiT is added to the cells, it binds to the HiBiT-tagged POI, forming an active NanoLuc® luciferase enzyme that generates a luminescent signal in the presence of a substrate. The intensity of the luminescence is proportional to the amount of HiBiT-tagged protein.[25]

-

Protocol Outline:

-

Generate a cell line where the endogenous POI is tagged with the HiBiT peptide using CRISPR/Cas9.

-

Plate the HiBiT-tagged cells in a white, opaque-bottomed multi-well plate.

-

Treat the cells with a range of concentrations of the PROTAC.

-

At various time points, add the LgBiT protein and the luciferase substrate to the cells.

-

Measure the luminescence using a luminometer.

-

Normalize the luminescent signal to a vehicle-treated control to determine the percentage of protein degradation.

-

Plot the degradation data to determine the DC50, Dmax, and degradation rate.[23][24]

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. precisepeg.com [precisepeg.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Untitled Document [arxiv.org]

- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 17. tainstruments.com [tainstruments.com]

- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 19. Ternary complex formation - Profacgen [profacgen.com]

- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]

- 23. promega.com [promega.com]

- 24. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 25. promegaconnections.com [promegaconnections.com]

An In-Depth Technical Guide to Click Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, a powerful class of reactions enabling the precise and efficient conjugation of biomolecules. We will delve into the core principles, explore the most prominent click reactions, and provide detailed experimental protocols. Furthermore, this guide will illustrate the application of these techniques in studying cellular signaling and in innovative drug discovery workflows.

Core Principles of Click Chemistry in Bioconjugation

Coined by K. Barry Sharpless in 2001, "click chemistry" describes a set of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, such as water.[1] In the context of bioconjugation, a crucial additional requirement is that the reaction must be bioorthogonal, meaning it can proceed within a complex biological environment without interfering with native biochemical processes.[1]

The power of click chemistry lies in its modularity. Biomolecules of interest are functionalized with one half of a reactive pair (e.g., an azide), while a probe, drug, or other molecule of interest is functionalized with the complementary reactive group (e.g., an alkyne). The two components then "click" together with high efficiency and specificity.

Key Click Chemistry Reactions for Bioconjugation

The two most widely employed click chemistry reactions in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal click reaction, involving the cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage, catalyzed by a copper(I) species.[2] This reaction is known for its reliability, high yields, and tolerance to a wide range of functional groups.[3]

Advantages:

-

Fast reaction kinetics.[4]

-

Uses readily available and stable starting materials.

Limitations:

-

The cytotoxicity of the copper catalyst can be a concern for in vivo applications.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a copper catalyst. Instead, it utilizes a cyclooctyne, a highly strained alkyne, which readily reacts with an azide to form a triazole.[7]

Advantages:

-

Copper-free, making it highly biocompatible and suitable for live-cell and in vivo studies.[6]

-

High bioorthogonality.

Limitations:

-

The cyclooctyne reagents can be sterically bulky, which may affect the properties of the conjugated biomolecule.

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency with biocompatibility. The following tables summarize key quantitative data for these reactions.

| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Biocompatibility |

| CuAAC | 10 to 10⁴[8][9] | Minutes to a few hours | Lower (due to copper toxicity) |

| SPAAC | 0.3 to 2.3[10] | Hours to overnight | High (copper-free) |

Table 1: Comparison of Reaction Kinetics for CuAAC and SPAAC.

| Reaction | Conditions | Yield | Reference |

| CuAAC | Peptides in DMF, copper wire, 50°C | >95% | [5] |

| CuAAC | Protein in aqueous buffer with ligand | Near-quantitative | [11] |

| SPAAC | Protein labeling in live cells | Efficient labeling observed | [12] |

| SPAAC | Biotin conjugation to azidocoumarin surface | Successful conjugation | [7] |

Table 2: Reported Yields for CuAAC and SPAAC under Various Conditions.

Experimental Protocols

Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Azide-functionalized fluorescent dye (e.g., Azide-fluor 488).

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water).

-

Sodium ascorbate stock solution (300 mM in water, freshly prepared).

-

Aminoguanidine hydrochloride stock solution (1 M in water).

-

DMSO (for dissolving the dye).

Procedure:

-

Prepare the protein solution to the desired concentration in a microcentrifuge tube.

-

Prepare the azide-dye stock solution (e.g., 1 mM in DMSO).

-

In a separate tube, prepare the copper-ligand premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For a typical reaction, you might use 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA.

-

To the protein solution, add the desired amount of the azide-dye. A 5 to 10-fold molar excess of the dye over the protein is common.

-

Add the copper-ligand premix to the protein-dye mixture.

-

Add aminoguanidine to a final concentration of 5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purify the labeled protein using a suitable method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst components.

Detailed Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol outlines the labeling of cell surface glycoproteins that have been metabolically engineered to display azide groups.

Materials:

-

Mammalian cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz) for 2-3 days.

-

Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-fluor 545).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Gently wash the azide-labeled cells twice with PBS to remove any un-incorporated sugar.

-

Prepare a solution of the DBCO-dye in cell culture medium at the desired final concentration (typically 10-50 µM).

-

Add the DBCO-dye solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

-

Gently wash the cells three times with PBS to remove any unreacted dye.

-

The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualization of Signaling Pathways and Experimental Workflows

Click chemistry is a powerful tool for elucidating complex biological processes. The following diagrams, generated using the DOT language, illustrate key applications.

In Situ Click Chemistry for Inhibitor Screening

In situ click chemistry utilizes a biological target, such as an enzyme, to template the formation of its own high-affinity inhibitor from a library of smaller, reactive fragments.[3]

Caption: Workflow for in situ click chemistry-based inhibitor discovery.

Activity-Based Protein Profiling (ABPP) using Click Chemistry

ABPP utilizes chemical probes that covalently modify the active sites of enzymes. Click chemistry allows for the subsequent attachment of reporter tags for visualization and identification.[13][14][15]

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Impact of Antibody-Drug Conjugates on Receptor Tyrosine Kinase (RTK) Signaling

Antibody-drug conjugates (ADCs) utilize antibodies to deliver potent cytotoxic drugs to cancer cells expressing a specific surface antigen, often a receptor tyrosine kinase (RTK). This can impact downstream signaling pathways.[13][15]

Caption: ADC targeting an RTK can inhibit signaling and induce apoptosis.

Probing G-Protein Coupled Receptor (GPCR) Signaling with Click Chemistry

Click chemistry enables the development of chemical probes to label and study GPCRs, which are crucial drug targets. These probes can be used to investigate ligand binding and receptor trafficking.[11][14]

Caption: Using a clickable probe to label a GPCR for trafficking studies.

Conclusion

Click chemistry has revolutionized the field of bioconjugation, providing researchers with a robust and versatile toolkit for modifying and studying biomolecules. The choice between CuAAC and SPAAC allows for the optimization of experiments based on the specific requirements for reaction speed and biocompatibility. The applications of these powerful reactions continue to expand, driving innovation in drug discovery, diagnostics, and our fundamental understanding of biological systems.

References

- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ten simple rules for creating reusable pathway models for computational analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ShinyGO 0.85 [bioinformatics.sdstate.edu]

- 11. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Hydrophilic Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, is a critical component that profoundly influences the efficacy, safety, and pharmacokinetic profile of the ADC. Initial generations of ADCs often utilized hydrophobic linkers, which were associated with challenges such as aggregation, rapid clearance, and off-target toxicity. The incorporation of hydrophilic linkers has become a key strategy to overcome these limitations. This technical guide provides a comprehensive overview of hydrophilic linkers in ADC development, including their chemical diversity, impact on ADC properties, and the experimental methodologies used for their synthesis, conjugation, and characterization.

Introduction to Hydrophilic Linkers in ADCs

The primary role of the linker in an ADC is to stably connect the payload to the antibody in systemic circulation and then efficiently release the payload at the target tumor site.[1] The hydrophobicity of many potent cytotoxic payloads can impart undesirable physicochemical properties to the ADC, leading to a narrow therapeutic window.[2] Hydrophilic linkers are designed to counteract this hydrophobicity, thereby improving the overall performance of the ADC.[3]

The ideal hydrophilic linker should possess the following characteristics:

-

High Water Solubility: To counteract the hydrophobicity of the payload and improve the solubility of the final ADC construct.[4]

-

Biocompatibility and Low Immunogenicity: The linker should not elicit an immune response.[4]

-

Tunable Length and Flexibility: To optimize the distance between the antibody and the payload, which can impact steric hindrance and payload release.

-

Chemical Stability: To remain intact in the bloodstream and prevent premature payload release.

-

Controlled Payload Release: To enable specific cleavage and release of the active payload within the target cancer cells.

Types of Hydrophilic Linkers

A variety of chemical moieties have been employed to increase the hydrophilicity of ADC linkers. The most common strategies involve the incorporation of polyethylene glycol (PEG) units, charged groups such as sulfonates and phosphates, and carbohydrates (glycans).

Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) is the most widely used component for creating hydrophilic linkers due to its high water solubility, biocompatibility, and flexible structure.[5] PEG chains can be incorporated in a linear or branched (pendant) fashion.[5]

-

Linear PEG Linkers: A linear PEG chain is inserted between the antibody conjugation site and the payload. The length of the PEG chain (number of ethylene glycol units) can be varied to fine-tune the hydrophilicity and pharmacokinetic properties of the ADC.[6]

-

Pendant PEG Linkers: Branched linkers that incorporate one or more PEG chains attached to a central scaffold. This architecture can provide a more effective hydrophilic shield around the hydrophobic payload.[5]

Charged Linkers: Sulfonates and Phosphates

Incorporating charged groups is another effective strategy to enhance linker hydrophilicity.

-

Sulfonate Linkers: The inclusion of sulfonate groups introduces a negative charge, which significantly increases water solubility.

-

Phosphate Linkers: Phosphate-based linkers also introduce a negative charge and have been explored for their potential to modulate payload release in the acidic environment of lysosomes.

Glycan Linkers

Carbohydrates are inherently hydrophilic and can be utilized as part of the linker structure. Glycan-based linkers can be synthesized and attached to the payload, or the native glycans on the antibody can be engineered to serve as conjugation sites.

Impact of Hydrophilic Linkers on ADC Properties

The incorporation of hydrophilic linkers has a profound impact on several critical properties of ADCs, ultimately leading to an improved therapeutic index.

Reduced Aggregation and Improved Stability

A major challenge with hydrophobic payloads is the increased propensity for ADC aggregation, which can lead to immunogenicity and altered pharmacokinetic profiles.[7] Hydrophilic linkers create a hydration shell around the payload, reducing intermolecular hydrophobic interactions and thereby minimizing aggregation.[8][9] This enhanced physical stability is crucial for manufacturing, formulation, and in vivo performance.[10]

Enhanced Pharmacokinetics

Hydrophilic linkers generally lead to improved pharmacokinetic profiles.[11] By reducing hydrophobicity, these linkers decrease the rate of clearance from circulation, leading to a longer plasma half-life and increased tumor accumulation.[5][12]

Increased Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. While a higher DAR can lead to increased potency, it often exacerbates the problems of aggregation and rapid clearance associated with hydrophobic payloads.[3] Hydrophilic linkers enable the development of ADCs with higher DARs (e.g., DAR 8) that maintain favorable physicochemical and pharmacokinetic properties.[3][13]

Data Presentation: Quantitative Impact of Hydrophilic Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of different hydrophilic linkers on key ADC properties.

Table 1: Impact of PEG Linker Length on ADC Properties

| Linker | Average DAR | In Vitro Potency (IC50, nM) | Aggregation (%) | Plasma Clearance (mL/day/kg) |

|---|---|---|---|---|

| ADC-PEG4-MMAE | 2.5 | 0.5 | 5 | 15.2 |

| ADC-PEG8-MMAE | 4.8 | 0.3 | <2 | 8.9 |

| ADC-PEG12-MMAE | 3.7 | 0.4 | <1 | 7.3 |

Data compiled from hypothetical representations of typical trends.

Table 2: Comparison of Different Hydrophilic Linkers on In Vivo Efficacy

| ADC Construct | Linker Type | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Tumor Regression |

|---|---|---|---|---|

| Adcetris® | Val-Cit-PABC (less hydrophilic) | 1 | 85 | 2/8 mice |

| ADC-α-cyclodextrin-MMAE | Macrocycle | 1 | 98 | 6/8 mice |

| ADC-PEG24-MMAE | Linear PEG | 1 | 99 | 7/8 mice |

| ADC-crown ether-MMAE | Macrocycle | 0.8 | 95 | 5/8 mice |

Data adapted from a study by Evans et al. (2022).[14][15]

Table 3: Pharmacokinetic Parameters of ADCs with Different Linker Configurations

| ADC | Linker Configuration | DAR | Cmax (µg/mL) | AUC (µg*day/mL) | Clearance (mL/day/kg) |

|---|---|---|---|---|---|

| Kadcyla® | Non-cleavable (less hydrophilic) | ~3.5 | 100 | 500 | 10 |

| ADC-Linear PEG24-DM1 | Linear PEG | ~8 | 85 | 420 | 12.5 |

| ADC-Pendant PEG12x2-DM1 | Pendant PEG | ~8 | 95 | 550 | 9.1 |

Data compiled from hypothetical representations based on trends reported by Tedeschini et al. (2021).[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of ADCs with hydrophilic linkers.

Synthesis of a Maleimide-PEG4-NHS Ester Linker

This protocol describes a general approach for the synthesis of a common heterobifunctional PEG linker.

-

Synthesis of NHS-activated Maleimide:

-

Dissolve β-alanine in dimethylformamide (DMF).

-

Add maleic anhydride and stir at room temperature to form a maleamic acid.

-

Add N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

-

Stir the reaction overnight at room temperature.

-

Purify the resulting NHS-ester of the maleamic acid by chromatography.[16]

-

-

Synthesis of Amine-PEG4-Acid:

-

Start with commercially available Boc-N-amido-dPEG4-acid.

-

Remove the Boc protecting group using trifluoroacetic acid (TFA) to yield the TFA salt of the amine-PEG4-acid.[16]

-

-

Coupling and Final Activation:

-

React the NHS-activated maleimide with the amine-PEG4-acid in the presence of a base to form the maleimide-PEG4-acid.

-

Purify the product by chromatography.

-

Activate the carboxylic acid of the maleimide-PEG4-acid with NHS and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to yield the final Maleimide-PEG4-NHS Ester.[16]

-

Purify the final product and confirm its structure by NMR and mass spectrometry.

-

Antibody-Linker-Payload Conjugation (Lysine Conjugation)

This protocol describes the conjugation of a payload attached to an NHS-ester functionalized hydrophilic linker to the lysine residues of an antibody.

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to a non-amine containing buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.4 using dialysis or a desalting column.[1][17]

-

Adjust the pH of the antibody solution to 8.0-8.5 with a bicarbonate buffer to deprotonate the lysine ε-amino groups, making them more reactive.[17]

-

Adjust the antibody concentration to 2-10 mg/mL.[]

-

-

Linker-Payload Preparation:

-

Dissolve the hydrophilic linker-payload with the NHS ester reactive group in an anhydrous organic solvent like dimethylsulfoxide (DMSO) to a stock concentration of 10 mM.[2]

-

-

Conjugation Reaction:

-

Quenching and Purification:

-

Quench the reaction by adding a solution of Tris or glycine to a final concentration of 50-100 mM to react with any unreacted NHS esters.[17]

-

Purify the ADC from unreacted linker-payload and other small molecules using size exclusion chromatography (SEC), dialysis, or tangential flow filtration.[]

-

Characterization of the ADC

UV/Vis Spectrophotometry:

-

Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance.

-

Measure the absorbance of the unconjugated antibody and the free payload at the same wavelengths to determine their respective extinction coefficients.

-

Calculate the concentrations of the antibody and the payload in the ADC sample using the Beer-Lambert law and simultaneous equations.

-

The DAR is the molar ratio of the payload to the antibody.

Hydrophobic Interaction Chromatography (HIC):

-

Use a HIC column with a non-polar stationary phase.

-

Elute the ADC using a reverse salt gradient (e.g., decreasing ammonium sulfate concentration).

-

Species with different numbers of conjugated hydrophobic payloads will have different retention times, with higher DAR species eluting later.

-

The weighted average DAR can be calculated from the peak areas of the different DAR species.

Size Exclusion Chromatography (SEC):

-

Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

-

Inject the purified ADC sample.

-

Monitor the elution profile at 280 nm.

-

Aggregates will elute earlier than the monomeric ADC, and fragments will elute later.

-

The percentage of aggregation can be calculated from the peak areas of the aggregate and monomer peaks.[7][8]

MTT Assay:

-

Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.[19]

-

Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload for 72-96 hours.[20][21]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).[19][20][21]

-

Implant human tumor cells subcutaneously into immunocompromised mice.[14][22]

-

When tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).[14]

-

Administer the treatments intravenously.

-

Measure tumor volumes and body weights regularly.

-

The efficacy of the ADC is determined by the extent of tumor growth inhibition or regression compared to the control groups.[22][23]

Surface Plasmon Resonance (SPR):

-

Flow different concentrations of the ADC or the unconjugated antibody over the chip.

-

Measure the association and dissociation rates in real-time.[26][27]

-

Calculate the equilibrium dissociation constant (KD) to determine the binding affinity.[28]

Mandatory Visualizations

Signaling Pathways

The cytotoxic payloads released from ADCs exert their cell-killing effects by interfering with critical cellular pathways.

Caption: Mechanism of action for an MMAE-containing ADC.

Caption: DNA damage-induced apoptosis by an ADC payload.

Experimental Workflows

References

- 1. furthlab.xyz [furthlab.xyz]

- 2. biotium.com [biotium.com]

- 3. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]

- 11. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. JenKem Technology PEG Products for ADCs - JenKem Technology USA [jenkemusa.com]

- 14. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]

- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 22. hoeford.com [hoeford.com]

- 23. researchgate.net [researchgate.net]

- 24. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 25. Characterization of Monoclonal Antibodies by SPR [sigmaaldrich.com]

- 26. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 27. researchgate.net [researchgate.net]

- 28. A RAGE-Targeted Antibody-Drug Conjugate: Surface Plasmon Resonance as a Platform for Accelerating Effective ADC Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG8-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Propargyl-PEG8-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal alkyne group and a carboxylic acid, allows for the sequential and orthogonal conjugation of two different molecules. The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, imparts hydrophilicity to the linker and the resulting conjugate, which can improve solubility, reduce aggregation, and minimize non-specific interactions. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of common experimental workflows.

Core Physical and Chemical Properties

This compound is a versatile molecule whose properties are summarized in the table below. These characteristics are essential for designing and executing successful bioconjugation strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₆O₁₀ | [1][2] |

| Molecular Weight | 436.5 g/mol | [1][3] |

| CAS Number | 2055014-94-1 | [1][2] |

| Appearance | Colorless to light yellow liquid or oily matter | [4] |

| Purity | Typically >95% | [][6] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [1][4] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store under nitrogen. | [2][6] |

| Chemical Reactivity | - Carboxylic Acid: Reacts with primary amines in the presence of activators (e.g., EDC, HATU) to form stable amide bonds. - Propargyl (Alkyne): Reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. | [1][2] |

Experimental Protocols

The dual functionality of this compound allows for a two-step conjugation process. The following protocols provide detailed methodologies for the activation of the carboxylic acid group and its conjugation to an amine-containing molecule, followed by the "click" reaction of the alkyne group with an azide-containing molecule.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of this compound to a primary amine-containing biomolecule (e.g., a protein, peptide, or antibody) through the formation of a stable amide bond.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., antibody in PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Reagents:

-

Equilibrate this compound, EDC, and NHS/sulfo-NHS to room temperature.

-

Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use. Recommended concentrations are 10-50 mg/mL.

-

Dissolve the amine-containing biomolecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

-

Activation of this compound:

-

Conjugation to the Amine-Containing Biomolecule:

-

Immediately add the activated this compound solution to the amine-containing biomolecule solution. A 10-20 fold molar excess of the activated linker over the biomolecule is a common starting point.

-

Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

For higher purity, chromatographic methods such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) may be employed.[9][][11]

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-functionalized biomolecule (from Protocol 1) to an azide-containing molecule.

Materials:

-

Alkyne-functionalized biomolecule

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-